(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide
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Overview
Description
Oximidine I is a natural product belonging to the class of macrolactones. It was first isolated from marine-derived bacteria and has garnered significant interest due to its potent biological activities, particularly its anticancer properties. The structural complexity of Oximidine I, characterized by a large macrocyclic ring, makes it a fascinating subject for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves multiple steps, including macrocyclization and stereoselective reactions. One of the key steps in its synthesis is the ring-closing metathesis, which forms the macrocyclic core of the molecule. This reaction typically employs ruthenium-based catalysts under inert atmosphere conditions .
Industrial Production Methods: Industrial production of Oximidine I is challenging due to its complex structure. advances in biotechnology have enabled the production of Oximidine I through microbial fermentation. Genetic engineering of marine bacteria to overproduce the compound has been explored, providing a more sustainable and scalable method of production .
Chemical Reactions Analysis
Types of Reactions: Oximidine I undergoes various chemical reactions, including:
Oxidation: Oximidine I can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the macrocyclic ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Oximidine I with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Oximidine I has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Oximidine I is used to investigate the biological pathways and molecular targets involved in its anticancer activity.
Medicine: Due to its potent anticancer properties, Oximidine I is being explored as a potential therapeutic agent for various cancers.
Mechanism of Action
Oximidine I exerts its effects primarily through the inhibition of vacuolar-type ATPases (V-ATPases), which are essential for maintaining the acidic environment within cellular organelles. By inhibiting these proton pumps, Oximidine I disrupts cellular homeostasis, leading to cell death. This mechanism is particularly effective against cancer cells, which rely heavily on V-ATPases for their survival and proliferation .
Comparison with Similar Compounds
Bafilomycin: Another macrolactone that inhibits V-ATPases but differs in its structural framework.
Concanamycin: Similar to Bafilomycin, it also targets V-ATPases but has a distinct chemical structure.
Archazolid: A newer V-ATPase inhibitor with a different macrolactone ring structure.
Uniqueness of Oximidine I: Oximidine I stands out due to its unique macrocyclic structure and the presence of multiple stereocenters, which contribute to its potent and selective biological activity. Its ability to inhibit V-ATPases with high specificity makes it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C23H24N2O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14+/t17-,18+,21+,22+/m0/s1 |
InChI Key |
MJQHXIHJXNEHLK-JBBSLVJDSA-N |
Isomeric SMILES |
CO/N=C/C=C\C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |
Canonical SMILES |
CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |
Origin of Product |
United States |
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